molecular formula C16H28Cl2N2O B1391294 [2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride CAS No. 1185299-54-0

[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride

Cat. No. B1391294
CAS RN: 1185299-54-0
M. Wt: 335.3 g/mol
InChI Key: OCPZWROLTULTEY-UHFFFAOYSA-N
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Description

“[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride” is a chemical compound with the molecular weight of 335.32 . It is used for proteomics research .


Molecular Structure Analysis

The IUPAC name of this compound is N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]amine dihydrochloride . The InChI code is 1S/C16H26N2O.2ClH/c1-18-11-8-15(9-12-18)13-17-10-7-14-3-5-16(19-2)6-4-14;;/h3-6,15,17H,7-13H2,1-2H3;2*1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 335.32 . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Mu-Opioid Receptor Biased Agonists

Oliceridine, a novel mu-opioid receptor agonist with selective activation of G protein and β-arrestin signaling pathways, is highlighted for its potential in providing analgesic benefits while limiting related adverse effects. This selective activation is a significant area of research, indicating the development of novel analgesic therapies with reduced side effects (Urits et al., 2019).

Dopamine D2 Receptor Ligands

Research on dopamine D2 receptor (D2R) ligands, particularly those with specific pharmacophore arrangements, has shown significant potential in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes an aromatic moiety, cyclic amine, and central linker, highlighting the importance of molecular structure in therapeutic applications (Jůza et al., 2022).

Environmental Estrogens and Endocrine Disruptors

Methoxychlor, an environmental estrogen, and its metabolites are studied for their potential hazardous effects on development and reproduction. Understanding the metabolism and effects of such compounds can shed light on the environmental impact of related chemical structures (Cummings, 1997).

Chemical Warfare Agent Degradation Products

The formation, environmental fate, and toxicity of chemical warfare agent degradation products, including various mustard agents and nerve agents, are crucial for environmental and occupational health. This research area involves understanding the degradation pathways and toxicity profiles of hazardous chemicals (Munro et al., 1999).

Safety And Hazards

The compound is labeled as an irritant according to the available safety information .

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O.2ClH/c1-18-11-8-15(9-12-18)13-17-10-7-14-3-5-16(19-2)6-4-14;;/h3-6,15,17H,7-13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPZWROLTULTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNCCC2=CC=C(C=C2)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Methoxyphenyl)ethyl][(1-methylpiperidin-4-yl)methyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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